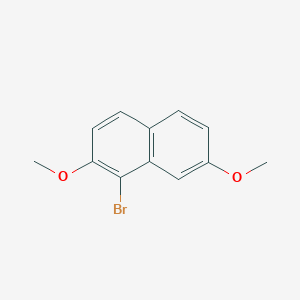

1-Bromo-2,7-dimethoxynaphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-2,7-dimethoxynaphthalene is an intermediate used in the preparation of binaphthalene derivatives . It has been employed as a matrix to investigate the structure of polymetallic porphyrins .

Synthesis Analysis

1-Bromo-2,7-dimethoxynaphthalene is a valuable intermediate in organic synthesis due to the presence of both a reactive bromine atom and two methoxy groups. The bromine atom can be readily substituted with various nucleophiles, enabling the introduction of diverse functional groups.Molecular Structure Analysis

The molecular formula of 1-Bromo-2,7-dimethoxynaphthalene is C12H11BrO2 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The compound has been involved in several reactions. For instance, when treated with bromine at 20°C, the C-1 carbon was brominated selectively to produce a compound in 91% yield . Other reactions include treatment with aluminum tri-bromide , N-Bromosuccinimide , and bromine in chloroform .Physical And Chemical Properties Analysis

The molecular weight of 1-Bromo-2,7-dimethoxynaphthalene is 267.12 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Catalyst Synthesis

“1-Bromo-2,7-dimethoxynaphthalene” is used as a reagent to synthesize a catalyst for highly enantioselective aziridination of styrene derivatives . This application is significant in the field of organic chemistry where enantioselective reactions are crucial for the synthesis of chiral molecules.

Preparation of Biaryls or Biheterocycles

This compound can also be used to prepare biaryls or biheterocycles by palladium-catalyzed Ullmann coupling . Biaryls and biheterocycles are important structural motifs in many natural products and pharmaceuticals.

Matrix-Assisted Laser Desorption/Ionization (MALDI)

2,7-Dimethoxynaphthalene, a related compound, has been employed as a matrix to investigate the structure of polymetallic porphyrins via matrix-assisted laser desorption/ionization . Although not directly involving “1-Bromo-2,7-dimethoxynaphthalene”, this application suggests potential uses in analytical chemistry.

Synthesis of Peri-Aroylnaphthalene Compounds

2,7-Dimethoxynaphthalene has also been used in the synthesis of peri-aroylnaphthalene compounds via elective electrophilic aromatic aroylation . This indicates that “1-Bromo-2,7-dimethoxynaphthalene” could potentially be used in similar synthetic routes.

Synthesis of 2-Amino-1,2,3,4-Tetrahydronaphthalene-6,7-Diol

Another application of 2,7-Dimethoxynaphthalene is in the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol . This suggests that “1-Bromo-2,7-dimethoxynaphthalene” could be used in the synthesis of similar compounds.

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and its biological targets could be diverse and context-dependent .

Mode of Action

Brominated derivatives of naphthalene have been used in various chemical reactions, including grignard reactions . In these reactions, the bromine atom on the naphthalene ring can be replaced by a magnesium atom, forming a Grignard reagent . This reagent can then react with various other compounds, potentially leading to changes in cellular processes .

Biochemical Pathways

Naphthalene and its derivatives are known to interact with various biochemical pathways, potentially leading to a wide range of downstream effects .

Result of Action

As a derivative of naphthalene, it may share some of the biological activities of naphthalene, which include cytotoxicity and potential carcinogenicity . The specific effects of this compound could be different due to the presence of bromine and methoxy groups .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2,7-dimethoxynaphthalene. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and its interactions with biological targets . .

Propiedades

IUPAC Name |

1-bromo-2,7-dimethoxynaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO2/c1-14-9-5-3-8-4-6-11(15-2)12(13)10(8)7-9/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWOLBKUHCXXNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=C2Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,7-dimethoxynaphthalene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502440.png)

![6-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2502442.png)

![1-Benzyl-1-azaspiro[4.4]nonan-9-one](/img/structure/B2502450.png)

![N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2502454.png)

![1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2502455.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one hydrochloride](/img/structure/B2502459.png)

![[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B2502460.png)